6-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
6-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Aminopyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Phenylpyrroles
Comparison: 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties and a unique spectrum of biological activities .
Biological Activity
6-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. One common approach is the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. This reaction often requires specific catalysts and solvents to optimize yield and purity.
Key Synthetic Routes:
- Condensation Reactions: Involves combining pyridine and pyrazine derivatives.
- Catalysts Used: Transition metals or acids to facilitate reaction.
- Industrial Methods: Large-scale synthesis may use continuous flow reactors for efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potential to inhibit various cancer cell lines, including breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cells.
Table 1: Anticancer Activity Against Human Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | >50 | CDK inhibition |
This compound | K562 | >50 | CDK inhibition |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values greater than 50 µM suggest limited potency under tested conditions.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it disrupts bacterial membrane integrity, leading to cell lysis.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Case Studies
- Anticancer Study : A study evaluated the efficacy of several derivatives of this compound against MCF7 and K562 cell lines. Although none exhibited significant cytotoxicity at lower concentrations, higher concentrations showed potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against foodborne pathogens. The results indicated that it effectively destroyed the cytoplasmic membrane of bacteria such as Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
6-amino-4H-pyrido[2,3-b]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H3,8,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAKGJJWHNVTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726812 | |
Record name | 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874493-61-5 | |
Record name | 6-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3H,4H-pyrido[2,3-b]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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